Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Raltitrexed combination with fruquintinib in
clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Raltitrexed

CAS No.: 112887-68-0

Cat. No.: S548873

Scientific Rationale and Mechanism of Action

The RSF regimen represents a rational combination strategy designed to overcome chemotherapy resistance

in refractory mCRC.

e Mechanism of Cytotoxic Agents (Raltitrexed + S-1): This "RS" backbone directly targets
thymidylate synthase (TS), a critical enzyme for DNA synthesis. Raltitrexed is a specific TS inhibitor,
while S-1 (containing tegafur, a 5-FU prodrug) simultaneously inhibits dihydropyrimidine
dehydrogenase (DPD). DPD inhibition prevents the breakdown of 5-FU, enhancing its bioavailability
and overcoming a key mechanism of 5-FU resistance [1] [2]. This dual attack provides a more

comprehensive suppression of TS compared to either agent alone.

e Mechanism of Targeted Agent (Fruquintinib): Fruquintinib is an oral, highly selective tyrosine
kinase inhibitor that targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and
-3). By blocking VEGF signaling, it inhibits tumor angiogenesis, thereby restricting the tumor's supply
of oxygen and nutrients [3] [4]. Its high selectivity for VEGFRs minimizes off-target toxicity, making

it suitable for combination therapy [4].

The complementary mechanisms of the RS chemotherapy backbone and fruquintinib's anti-angiogenic
activity create a multi-faceted attack on the tumor and its microenvironment. The following diagram

illustrates the synergistic workflow of the RSF regimen:
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Clinical Evidence and Trial Data

Evidence for the RSF regimen builds from a promising case report to an ongoing formal clinical trial.

e Supporting Case Report: A 2017 case involved a 54-year-old man with mCRC who progressed on
mFOLFOX6 and FOLFIRI regimens. As a third-line therapy, he received the RSF combination,
achieving a partial response (PR) that allowed for surgical resection of his hepatic lesion. The
treatment resulted in an exceptionally long progression-free survival (PFS) of approximately 3
years by the last follow-up in December 2022, demonstrating a profound and durable response in a

treatment-resistant setting [1] [5].
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¢ Ongoing Phase II Clinical Trial (NCT06427005): This multicenter, prospective, single-arm trial aims
to systematically evaluate the RSF regimen in patients with refractory mCRC. The study population
includes adults with metastatic colorectal adenocarcinoma who have progressed on or are intolerant to
standard fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapies [6] [2]. The trial schema

below outlines the study design and key parameters:

- . Patient Population
Phase II Trial: RSF Regimen Protocol [(n ~ 100 estimate d)j

i Inclusion Criteria: i
i *Age >18, mCRC confirmed !
i » Failed prior fluoro/oxali/irinotecan i Intervention: RSF Regimen
I « ECOG 0-2, life expectancy >12 weeks!|
i * Measurable disease (RECIST 1.1) :

Dosing (21-day cycle): i
« Raltitrexed: 3 mg/m?2 IV, Day 1 i
* S-1: 40-60 mg BID PO, Days 1-14 !
* Fruquintinib: 4-5 mg QD PO, Days 1-14

|
|
___________________________________ a

Assessment & Endpoints

Primary Endpoint:
* Objective Response Rate (ORR)

| |
! ]
! ]
! ]
l !
i Secondary Endpoints: !
i « Progression-Free Survival (PFS)!
I« Overall Survival (OS) i
i * Disease Control Rate (DCR) |
| + Safety (NCI-CTCAE v4.0) !
I« Quality of Life (QoL) |

Click to download full resolution via product page

o Efficacy Outcomes: The case report demonstrated the potential for strong efficacy, which the phase
I trial will quantify on a larger scale. The primary endpoint is Objective Response Rate (ORR)
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according to RECIST 1.1 criteria. Secondary endpoints include PFS, OS, and Disease Control Rate
(DCR) [6] [2]. Prior studies on the raltitrexed-S-1 backbone without fruquintinib reported an ORR of
13.0% and a DCR of 65.2%, providing a benchmark for the expected performance of the enhanced

RSF regimen [2].

Detailed Experimental Protocol

For researchers seeking to implement this regimen, the following detailed protocol is based on the cited

clinical trial design [6] [2].

1. Patient Selection Criteria

¢ Inclusion Criteria: Histologically confirmed metastatic colorectal adenocarcinoma; failure of prior
standard therapies (fluoropyrimidine, oxaliplatin, irinotecan); ECOG performance status 0-2; adequate
bone marrow, renal, and hepatic function.

e Exclusion Criteria: Prior treatment with raltitrexed, S-1, or fruquintinib; symptomatic brain
metastases; severe uncontrolled comorbidity; extensive intestinal resection.

2. Dosage and Administration The treatment is administered in 21-day cycles with the following schedule.

Note that S-1 is dosed based on Body Surface Area (BSA):

BSA (m?) S-1 Dose

<1.25 40 mg (twice daily)
1.25-1.50 50 mg (twice daily)
>1.50 60 mg (twice daily)

Raltitrexed: 3 mg/mz, intravenous infusion over 15 minutes, on Day 1 of each cycle.

S-1: Oral, twice daily, from Day 1 to Day 14 of each cycle. The specific dose is determined by the
patient's BSA as shown in the table above.

Fruquintinib: 5 mg, oral, once daily, from Day 1 to Day 14 of each cycle.

The cycle is repeated every 21 days.

3. Dose Modification Guidelines Dose interruptions or reductions are required for managing adverse

events, particularly for fruquintinib:
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e First occurrence: Interrupt dose until resolves to Grade <1, then resume at 4 mg.
e Second occurrence: Interrupt dose until resolves to Grade <1, then resume at 3 mg.
e Third occurrence: Discontinue fruquintinib permanently.

4. Efficacy and Safety Assessment

e Tumor Assessment: Contrast-enhanced CT or MRI performed every 6 weeks (2 cycles) for the first
12 months, then every 9 weeks thereafter, using RECIST 1.1 criteria.

¢ Safety Monitoring: Vital signs, physical examinations, and laboratory tests (hematology, blood
chemistry, urinalysis) performed before each cycle. Adverse events graded and recorded per NCI-
CTCAE version 4.0.

Safety and Tolerability Profile

The safety of the RSF regimen is consistent with the known profiles of its components, particularly

fruquintinib.

e Common Adverse Events: The most frequent treatment-related adverse events (AES) of special
interest for fruquintinib, based on the FRESCO trial, are summarized below [7]. These AEs are
generally predictable and manageable with supportive care and dose modifications.

Adverse Event All Grades (%) Grade =3 (%) Median Time to Onset
Hypertension 55.4 21.2 10 days
Hand-Foot Skin Reaction (HFSR) 49.3 10.8 21 days
Proteinuria 42.1 3.2 20 days

¢ Laboratory Abnormalities: Common laboratory abnormalities include increased AST/ALT, bilirubin,
and hematological toxicities. These should be monitored routinely [7] [8].

¢ Proactive Management: Strategies include regular blood pressure monitoring and antinypertensive
therapy; emollients and urea-based creams for HFSR; regular urinalysis for proteinuria. Dose
interruption and modification per protocol are critical for managing Grade 3+ events [7] [2].

Discussion and Future Perspectives
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The RSF regimen is a promising late-line option for mCRC, especially for patients who have exhausted
standard therapies. Its development is a logical step in the evolution of combination therapies that target

multiple pathways simultaneously to overcome resistance.

¢ Clinical Implications: This regimen addresses a significant unmet need in the third-line mCRC
setting, where options like regorafenib and TAS-102 offer limited efficacy. The synergistic mechanism
provides a strong rationale for improved outcomes.

¢ Limitations and Future Directions: Current evidence is primarily based on a single, albeit
remarkable, case report. The ongoing Phase Il trial (NCT06427005) is essential for validating these
findings in a larger cohort. Future research should explore predictive biomarkers for patient selection
and investigate the regimen's efficacy in other gastrointestinal malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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